5-Ethyl-2-(piperidin-3-yloxy)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-ethyl-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C12H18N2O/c1-2-10-5-6-12(14-8-10)15-11-4-3-7-13-9-11/h5-6,8,11,13H,2-4,7,9H2,1H3 |
InChI Key |
OCLAVVPYXMZICA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)OC2CCCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Ethyl 2 Piperidin 3 Yloxy Pyridine and Analogues
Strategic Approaches to the 2-Oxy Pyridine (B92270) Moiety Formation
The formation of the ether bond at the C2-position of the pyridine ring is a critical step in the synthesis of the target molecule. Several robust methods have been developed for this transformation, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.
Nucleophilic Aromatic Substitution Reactions on Pyridine Precursors
Nucleophilic aromatic substitution (SNAr) is a classical and widely utilized method for the formation of aryl ethers, including 2-alkoxypyridines. This approach typically involves the reaction of an activated pyridine precursor, most commonly a 2-halopyridine, with an alkoxide nucleophile. In the context of synthesizing 5-Ethyl-2-(piperidin-3-yloxy)pyridine, this translates to the reaction of a 5-ethyl-2-halopyridine with piperidin-3-ol.
The reaction proceeds via an addition-elimination mechanism, where the nucleophilic attack of the piperidin-3-olate on the electron-deficient pyridine ring forms a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent departure of the halide leaving group restores the aromaticity of the pyridine ring, yielding the desired ether product. The reactivity of the 2-halopyridine is crucial, with 2-fluoropyridines generally exhibiting the highest reactivity, followed by chloro- and bromopyridines. researchgate.netrsc.org However, reactions involving less reactive 2-chloro- or 2-bromopyridines often require elevated temperatures or the use of strong bases to facilitate the reaction. youtube.comchemrxiv.org
| Precursor | Nucleophile | Conditions | Product |
| 5-Ethyl-2-chloropyridine | Piperidin-3-ol | Strong base (e.g., NaH), High Temperature | This compound |
| 5-Ethyl-2-fluoropyridine | Piperidin-3-ol | Milder base, Lower Temperature | This compound |
This table presents illustrative examples of SNAr reactions for the synthesis of the target compound.
Transition Metal-Catalyzed Etherification Reactions (e.g., Ullmann-type Coupling)
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr for the formation of the C-O bond. The Ullmann condensation, a copper-catalyzed reaction, is a historically significant method for synthesizing aryl ethers. nih.govorganic-chemistry.orgmdpi.com Modern variations of the Ullmann-type coupling have been developed with improved efficiency and milder reaction conditions, often employing ligands to enhance the catalytic activity of the copper species.
In this strategy, a 5-ethyl-2-halopyridine is coupled with piperidin-3-ol in the presence of a copper catalyst, a base, and often a supporting ligand. The catalytic cycle is believed to involve the oxidative addition of the halopyridine to a Cu(I) species, followed by reaction with the alkoxide and subsequent reductive elimination to form the ether product. organic-chemistry.org These methods are particularly valuable when the SNAr approach is sluggish or leads to side reactions.
| Catalyst System | Substrates | Base | Key Features |
| CuI / Ligand (e.g., phenanthroline) | 5-Ethyl-2-bromopyridine, Piperidin-3-ol | K2CO3 or Cs2CO3 | Milder conditions, broader substrate scope |
| Cu(OAc)2 | 5-Ethyl-2-iodopyridine, Piperidin-3-ol | Pyridine | Classic conditions, may require higher temperatures |
This table showcases representative Ullmann-type coupling conditions for aryl ether formation.
Pyridine Ring Construction from Acyclic Precursors and Functionalization
Instead of functionalizing a pre-existing pyridine ring, an alternative strategy involves constructing the substituted pyridine ring from acyclic precursors. This de novo synthesis allows for the introduction of the required substituents at specific positions during the ring formation process. acsgcipr.org Numerous methods exist for pyridine synthesis, including condensation reactions and cycloadditions. baranlab.orgmdpi.comnih.gov
One of the most well-known methods is the Hantzsch pyridine synthesis, which involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, followed by oxidation of the initially formed dihydropyridine. mdpi.com Variations of this and other condensation reactions, such as those involving 1,5-dicarbonyl compounds with ammonia, can be adapted to produce specifically substituted pyridines. baranlab.org
Another powerful approach is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which can assemble the pyridine ring from alkynes and a nitrile. nih.govacsgcipr.org This method offers a high degree of convergence and atom economy.
Once the 5-ethyl-2-hydroxypyridine or a precursor is synthesized, the piperidin-3-yloxy moiety can be introduced via standard etherification methods, such as the Williamson ether synthesis.
| Synthetic Approach | Acyclic Precursors | Resulting Intermediate |
| Hantzsch-type Synthesis | Ethyl acetoacetate, Propionaldehyde, Ammonia source | Dihydropyridine derivative |
| Condensation Reaction | 1,5-Dicarbonyl compound | Substituted pyridine |
| [2+2+2] Cycloaddition | Alkynes, Acetonitrile (B52724) | Substituted pyridine |
This table outlines various strategies for constructing the pyridine ring from acyclic starting materials.
Stereoselective Synthesis of the Piperidin-3-yloxy Moiety
The piperidine (B6355638) portion of the target molecule contains a stereocenter at the C3-position. The control of this stereochemistry is paramount for potential pharmaceutical applications. Therefore, methods that allow for the stereoselective synthesis of the piperidin-3-yloxy group are of high importance.
Biocatalytic Reductions for Chiral Piperidine Intermediates
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. Enzymes such as transaminases and reductases can be employed to produce chiral piperidine intermediates. For instance, a prochiral ketone precursor to piperidin-3-ol can be stereoselectively reduced using a ketoreductase to yield the desired (R)- or (S)-piperidin-3-ol. nih.gov
Furthermore, chemo-enzymatic cascades have been developed for the asymmetric dearomatization of pyridines to afford stereodefined substituted piperidines. nih.gov These methods can provide access to a variety of chiral piperidine building blocks. The use of immobilized enzymes, such as lipase (B570770) B from Candida antarctica (CALB), has also been reported for the synthesis of piperidine derivatives. rsc.org
| Biocatalytic Method | Enzyme Class | Substrate | Product |
| Asymmetric Reduction | Ketoreductase | N-protected piperidin-3-one (B1582230) | (R)- or (S)-N-protected piperidin-3-ol |
| Dearomatization Cascade | Amine Oxidase / Ene Imine Reductase | Activated Pyridine | Chiral substituted piperidine |
This table illustrates the application of biocatalysis for generating chiral piperidine intermediates.
Diastereoselective Reductive Etherification Approaches
Diastereoselective reductive etherification presents a direct method for forming the chiral ether linkage. This transformation involves the reaction of a ketone or aldehyde with an alcohol in the presence of a reducing agent. The stereochemical outcome can often be controlled by the choice of the reductant and the reaction conditions. nih.gov
In the context of this compound synthesis, this could involve the reaction of 5-ethylpyridin-2-ol (B1342688) with N-protected piperidin-3-one under reductive conditions. The diastereoselectivity of the reduction of the intermediate iminium or oxonium ion would determine the stereochemistry of the final product. The development of high-throughput experimentation (HTE) has accelerated the optimization of such diastereoselective reactions. nih.gov General stereoselective strategies for piperidine synthesis, such as those based on the Mannich reaction or cyclization of chiral amino acid derivatives, can also be employed to construct the chiral piperidine ring prior to its attachment to the pyridine core. rsc.orgmdma.ch
| Reaction Type | Key Intermediates | Stereocontrol Element |
| Reductive Amination/Etherification | Iminium/Oxonium ion | Choice of reducing agent, chiral auxiliaries |
| Mannich Reaction | Chiral imine and enolate | Chiral amine or catalyst |
| Cyclization of Chiral Precursors | Chiral δ-amino carbonyl compounds | Starting material chirality |
This table summarizes approaches for achieving stereocontrol in the synthesis of the piperidin-3-yloxy moiety.
Intramolecular and Intermolecular Cyclization Strategies for Piperidine Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to construct this saturated heterocycle with control over substitution patterns and stereochemistry.
Intramolecular cyclization is a common approach where a linear precursor containing a nitrogen atom and a reactive functional group undergoes ring closure. These methods are advantageous for establishing specific stereochemical relationships. Key intramolecular strategies include:
Radical Cyclization: This method involves the generation of a nitrogen or carbon-centered radical which then attacks a tethered double bond or another reactive group to form the piperidine ring. For instance, radical cyclization of unsaturated N-chloroamines, known as the Hofmann–Löffler–Freytag reaction, can produce piperidines through a 1,5-hydrogen atom transfer followed by cyclization.
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method for piperidine synthesis. A linear substrate containing both an amine and a carbonyl group first forms a cyclic iminium ion intermediate, which is then reduced in situ to yield the piperidine ring.
Metal-Catalyzed Cyclization: Transition metals, particularly palladium and rhodium, are widely used to catalyze the intramolecular cyclization of amino-tethered alkenes or alkynes. For example, a Wacker-type aerobic oxidative cyclization of certain aminoalkenes can be achieved using a palladium catalyst to form the piperidine heterocycle. researchgate.net
Intermolecular strategies, where two or more separate molecules combine to form the piperidine ring, are also prevalent, particularly in the form of annulation reactions. The [5+1] annulation, for example, involves the reaction of a five-atom component containing a nitrogen source with a one-atom component. This can be achieved through a "hydrogen borrowing" cascade catalyzed by iridium(III), where sequential oxidation, amination, and reduction steps lead to the stereoselective synthesis of substituted piperidines. nih.gov
The choice between these strategies depends on the desired substitution pattern on the piperidine ring and the availability of starting materials.
| Cyclization Strategy | Description | Key Features |
| Intramolecular Radical Cyclization | Generation of a radical on a linear precursor that attacks a tethered functional group to initiate ring closure. | Effective for complex substrates; can be initiated photochemically or with radical initiators. |
| Intramolecular Reductive Amination | Cyclization of a linear molecule containing both an amine and a carbonyl group via an iminium ion intermediate, followed by reduction. | High yields; allows for good stereocontrol. |
| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Pd, Rh, Au) to catalyze the cyclization of amino-alkenes or similar substrates. | Mild reaction conditions; high functional group tolerance. nih.gov |
| [5+1] Annulation (Intermolecular) | Combination of a five-atom nitrogen-containing fragment with a one-carbon fragment. | Stereoselective; often proceeds via a catalytic cascade. nih.gov |
Coupling Strategies for Assembling the Final Chemical Scaffold
Once the 5-ethyl-2-halopyridine and the N-protected 3-hydroxypiperidine (B146073) fragments are synthesized, the crucial step is to connect them via an ether linkage (C-O bond). Modern cross-coupling reactions are indispensable for this transformation, offering efficiency and functional group tolerance.
The formation of the aryl ether bond in this compound is typically achieved through nucleophilic aromatic substitution (SNAr) or, more commonly, through metal-catalyzed cross-coupling reactions.
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide (e.g., 2-bromo-5-ethylpyridine) with an alcohol or alkoxide (e.g., the alkoxide of N-protected 3-hydroxypiperidine). wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. wikipedia.org This method is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium.
Buchwald-Hartwig C-O Coupling: A more recent and versatile method is the palladium-catalyzed Buchwald-Hartwig etherification. This reaction couples aryl halides or triflates with alcohols. wikipedia.org It is known for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. Sterically hindered phosphine ligands, such as those developed by Buchwald, are often employed to facilitate the catalytic cycle. wikipedia.org While primarily known for C-N bond formation, these catalyst systems are also highly effective for C-O bond formation. wikipedia.org
| Coupling Reaction | Catalyst System | Typical Conditions | Advantages |
| Ullmann Condensation | Copper (CuI, CuO, or Cu powder) | High temperatures, polar solvents (e.g., DMF, NMP), strong base. | Lower catalyst cost, suitable for industrial scale. wikipedia.org |
| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands. | Moderate temperatures, various solvents (e.g., toluene (B28343), dioxane), base (e.g., Cs₂CO₃, K₃PO₄). | High yields, broad substrate scope, high functional group tolerance, milder conditions. wikipedia.org |
To improve efficiency, reduce waste, and shorten synthesis times, chemists often employ sequential or one-pot strategies. In the context of this compound synthesis, this could involve combining multiple transformations into a single operation without isolating intermediates.
Another one-pot approach could integrate the deprotection of the piperidine nitrogen with the C-O coupling step. If the piperidine is protected with a labile group, the conditions of the coupling reaction could be tuned to effect deprotection and coupling simultaneously or sequentially. These advanced methodologies are highly desirable in process chemistry and drug discovery for rapidly generating analogues and optimizing synthetic routes.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.
Key green chemistry strategies applicable to this synthesis include:
Catalyst Selection and Optimization: Utilizing highly efficient catalysts, such as modern palladium or copper systems for the cross-coupling step, minimizes waste by allowing for lower catalyst loadings. ajchem-a.com The use of reusable or heterogeneous catalysts can also simplify product purification and reduce solvent usage.
Solvent Choice: Replacing traditional volatile organic compounds (VOCs) like toluene or DMF with greener alternatives is a primary goal. Solvents such as water, ethanol (B145695), or supercritical fluids are being explored for heterocyclic synthesis. nih.govacs.org Water, in particular, can be an excellent solvent for certain multicomponent reactions used to build heterocyclic cores. ajchem-a.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot and multicomponent reactions are inherently more atom-economical as they reduce the number of steps and purification procedures. nih.govacs.org
Energy Efficiency: The use of microwave irradiation instead of conventional heating can significantly shorten reaction times (from hours to minutes) and improve yields, thereby reducing energy consumption. nih.govacs.org This technique has been successfully applied to the one-pot synthesis of various pyridine derivatives. nih.govacs.org
By integrating these approaches, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.
Advanced Spectroscopic and Structural Characterization of 5 Ethyl 2 Piperidin 3 Yloxy Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Spectral Analysis
¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the structural confirmation of "5-Ethyl-2-(piperidin-3-yloxy)pyridine".
¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For the 5-ethylpyridine moiety, one would anticipate signals corresponding to the aromatic protons on the pyridine (B92270) ring, a quartet for the methylene (B1212753) (-CH₂) group, and a triplet for the methyl (-CH₃) group of the ethyl substituent. For the piperidin-3-yloxy portion, characteristic signals for the protons on the piperidine (B6355638) ring, including the proton at the C-3 position attached to the oxygen atom, would be observed. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would be crucial for assigning protons to their specific positions.
¹³C NMR: A ¹³C NMR spectrum would display a signal for each unique carbon atom. This would allow for the identification of all carbon environments, including the aromatic carbons of the pyridine ring, the aliphatic carbons of the ethyl group, and the carbons of the piperidine ring.
Currently, specific, experimentally determined ¹H and ¹³C NMR data tables for "this compound" could not be located. While data exists for related fragments such as 2-ethylpiperidine (B74283) or 5-ethyl-2-methylpyridine (B142974), this information is not sufficient to accurately describe the target compound. rsc.org
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would establish proton-proton (¹H-¹H) coupling networks within the ethyl, pyridine, and piperidine fragments.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connection between the pyridine ring and the piperidine ring through the ether linkage (C-O-C).
No published 2D NMR experimental data for "this compound" was found during the search.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound" (Molecular Formula: C₁₂H₁₈N₂O), the expected exact mass could be calculated. An experimental high-resolution mass spectrometry (HRMS) analysis would confirm this molecular formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule. Characteristic fragmentation pathways would likely involve the cleavage of the ether bond, loss of the ethyl group, and fragmentation of the piperidine ring. Specific mass-to-charge ratios (m/z) and their relative abundances would form a unique fingerprint for the compound. However, no specific experimental mass spectrometry data or fragmentation analysis for this compound is currently available.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: An IR spectrum would identify the functional groups present. Key absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=N and C=C stretching vibrations from the pyridine ring, C-O-C stretching of the ether linkage, and N-H stretching from the secondary amine in the piperidine ring. While IR data for related compounds like 5-ethyl-2-methylpyridine exists, it does not account for the piperidin-yloxy substituent. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal electronic transitions (e.g., π→π*) characteristic of the substituted pyridine chromophore. The wavelength of maximum absorption (λₘₐₓ) would be a key piece of data. No experimental UV-Vis spectra for "this compound" were found.
X-ray Crystallography for Solid-State Structure Determination of Related Analogues or Derivatives
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. To perform this analysis, the compound must be crystallized. There are no published reports containing the crystal structure of "this compound" or any closely related derivatives.
Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): An HPLC method, likely reverse-phase, would be developed to determine the purity of "this compound". The method would specify the column type, mobile phase composition (e.g., acetonitrile (B52724) and water with additives), flow rate, and detection wavelength. The result would be a chromatogram showing a major peak for the compound with a specific retention time, and its purity would be calculated from the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity analysis and to provide mass spectral data simultaneously.
While general HPLC methods for pyridine derivatives are known, specific conditions and results for the analysis of "this compound" are not documented in the available literature. sielc.comthermofisher.com
Chemical Reactivity and Transformation Mechanisms of 5 Ethyl 2 Piperidin 3 Yloxy Pyridine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 5-Ethyl-2-(piperidin-3-yloxy)pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property makes it resistant to electrophilic attack but susceptible to nucleophilic substitution and reduction. The substituents—a 2-alkoxy group and a 5-ethyl group—further modulate this reactivity.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally difficult to achieve due to the ring's electron-deficient nature and the tendency of the nitrogen atom to coordinate with electrophiles or acids, leading to the formation of a highly deactivated pyridinium (B92312) salt. uonbi.ac.kewikipedia.org However, the presence of electron-donating groups can increase the ring's nucleophilicity and facilitate substitution. uonbi.ac.ke
In this compound, both the 2-(piperidin-3-yloxy) group and the 5-ethyl group are classified as activating, ortho-, para-directing substituents. pearson.comutexas.edu Their combined influence determines the likely positions for electrophilic attack, should the reaction conditions be harsh enough to overcome the ring's inherent resistance.
The 2-(Piperidin-3-yloxy) Group: As an alkoxy group, it is a strong activator and directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.
The 5-Ethyl Group: As an alkyl group, it is a weak activator and directs incoming electrophiles to its ortho (positions 4 and 6) and para (position 2) positions.
The directing effects of these two groups are competitive. The strong activating effect of the alkoxy group would primarily direct an electrophile to position 3. Attack at position 5 is already blocked by the ethyl group. The ethyl group directs toward positions 4 and 6. Therefore, the most probable sites for electrophilic substitution are positions 3 and, to a lesser extent, 4 and 6. The precise outcome would depend on the specific electrophile and reaction conditions, including steric hindrance. youtube.com
| Position on Pyridine Ring | Influence of 2-(Piperidin-3-yloxy) Group | Influence of 5-Ethyl Group | Predicted Reactivity |
|---|---|---|---|
| 3 | Ortho, Activated | Meta | Most Favored |
| 4 | Meta | Ortho, Activated | Possible |
| 6 | Meta | Ortho, Activated | Possible (sterically hindered) |
Nucleophilic Additions and Substitutions
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen atom). echemi.comquimicaorganica.org During the addition of a nucleophile, a high-energy anionic intermediate is formed. Attack at the C2 or C4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. echemi.com
In the case of this compound, the C2 position is the most likely site for nucleophilic aromatic substitution (SNAr). The 2-(piperidin-3-yloxy) group can function as a leaving group, especially if protonated or otherwise activated. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the C2 carbon, forming a Meisenheimer-like intermediate, followed by the departure of the piperidin-3-olate anion. quimicaorganica.org While amination of alkoxypyridines can sometimes require an electron-withdrawing group on the ring, certain reaction protocols enable this substitution even without such assistance. ntu.edu.sg
Oxidation and Reduction Reactions
Oxidation: The pyridine ring is generally resistant to oxidation. However, the alkyl side chain can be oxidized under vigorous conditions. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid can lead to the formation of nicotinic acid derivatives, indicating that the ethyl group can be converted to a carboxylic acid. researchgate.net The nitrogen atom of the pyridine ring can also be oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or peroxy acids. researchgate.net This transformation increases the electron density at the C2 and C4 positions, making them more susceptible to both electrophilic and nucleophilic attack. researchgate.net
Reduction: The pyridine ring can be readily reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This is a common and efficient method for synthesizing substituted piperidines. nih.gov Various catalysts are effective for this transformation, including platinum oxide (PtO₂), rhodium, and ruthenium complexes, often under hydrogen pressure. nih.govrsc.orgresearchgate.net The reaction conditions can be tuned to achieve high yields and, in some cases, high stereoselectivity, particularly for multi-substituted pyridines. sci-hub.sewhiterose.ac.uk For this compound, hydrogenation would saturate the pyridine ring, yielding the corresponding substituted bis-piperidine derivative.
| Catalyst System | Conditions | Typical Outcome | Reference |
|---|---|---|---|
| PtO₂ (Adams' catalyst) | H₂, Glacial Acetic Acid, 50-70 bar | Complete hydrogenation to piperidine | researchgate.net |
| Rh₂O₃ | H₂ (5 bar), TFE, 40°C | Reduction of functionalized pyridines | rsc.org |
| B(C₆F₅)₃ / HBpin | H₂ (3 MPa), Toluene (B28343) | Hydroboration/hydrogenation cascade | sci-hub.se |
Reactivity of the Piperidine Heterocycle
The piperidine ring is a saturated N-heterocycle. Its reactivity is dominated by the lone pair of electrons on the secondary amine nitrogen and the stereochemistry associated with its chiral center at C3.
Nitrogen Reactivity (e.g., Alkylation, Acylation, Formation of N-Oxides)
The nitrogen atom of the piperidine ring is a nucleophilic and basic secondary amine, making it a reactive site for a variety of transformations.
Alkylation: The nitrogen can be readily alkylated using alkyl halides or other electrophilic alkylating agents. researchgate.net The reaction typically proceeds via an SN2 mechanism. To prevent over-alkylation and the formation of quaternary ammonium (B1175870) salts, a base such as potassium carbonate or diisopropylethylamine is often used to neutralize the acid formed during the reaction. researchgate.net
Acylation: The piperidine nitrogen reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a method for protecting the amine group or for introducing further functional diversity into the molecule.
Formation of N-Oxides: The tertiary amine that would result from N-alkylation can be oxidized to an N-oxide using reagents such as m-CPBA or hydrogen peroxide. google.comgoogle.com Piperidine N-oxides are themselves reactive species and can undergo rearrangements. researchgate.netacs.org They have also been explored as prodrugs, which can be reduced back to the parent tertiary amine in vivo. google.comgoogle.com
Stereochemical Inversion and Derivatization
The C3 position of the piperidine ring, where the oxygen atom is attached, is a stereocenter. This introduces chirality into the molecule, and its stereochemical configuration can significantly influence its biological activity. researchgate.net
While direct inversion of this stereocenter would require cleavage and re-formation of the C-O bond, the synthesis of specific stereoisomers is a key consideration. researchgate.net Methods for preparing stereo-defined 3-substituted piperidines often rely on asymmetric synthesis strategies, including chemo-enzymatic approaches that can convert activated pyridines into chiral piperidines with high stereoselectivity. researchgate.netnih.gov Derivatization of chiral piperidines is a well-developed field, allowing for the synthesis of a wide array of structurally diverse molecules. nih.gov For example, ring expansion of chiral prolinol derivatives can provide access to optically active 3-substituted piperidines. nih.gov The conformational rigidity of the piperidine ring is often exploited to direct the stereoselective installation of additional substituents. nih.gov
Cleavage and Modification of the Ether Linkage
The ether linkage in this compound is a critical site for chemical modification. Ether cleavage reactions typically require strong acids or bases to proceed. wikipedia.org
Acid-Catalyzed Cleavage:
Under strong acidic conditions, such as with hydrohalic acids (HBr or HI), the ether oxygen is first protonated, forming a good leaving group. libretexts.orgmasterorganicchemistry.com The subsequent cleavage can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the oxygen. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the carbon on the pyridine side is an sp²-hybridized aromatic carbon, which is not susceptible to direct nucleophilic attack. Therefore, the cleavage will occur at the C-O bond of the piperidine ring. The protonated ether will be attacked by a nucleophile (e.g., a halide ion) at the 3-position of the piperidine ring. This reaction would likely follow an S(_N)2 pathway, leading to the formation of 5-ethylpyridin-2-ol (B1342688) and a 3-halopiperidine derivative.
A general representation of the S(_N)2-mediated acid-catalyzed ether cleavage is shown below:
| Step | Description |
| 1. Protonation | The ether oxygen is protonated by a strong acid (HX). |
| 2. Nucleophilic Attack | The conjugate base (X⁻) acts as a nucleophile and attacks the less sterically hindered carbon adjacent to the ether oxygen. In this case, the C3 of the piperidine ring. |
| 3. Cleavage | The C-O bond is broken, resulting in the formation of an alcohol (or phenol) and an alkyl halide. |
Base-Induced Cleavage:
Cleavage of the ether linkage under basic conditions is generally more difficult and requires harsh conditions or specific reagents like organolithium compounds. wikipedia.org For this particular molecule, reactions involving strong bases would more likely lead to deprotonation of the piperidine nitrogen or reactions at other sites.
Modification of the Ether Linkage:
Instead of cleavage, the ether linkage can be a site for modification through reactions that target the adjacent atoms. For instance, reactions that functionalize the piperidine or pyridine rings can indirectly modify the properties of the ether moiety.
Regioselectivity and Chemoselectivity in Chemical Transformations
The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity crucial considerations in its chemical transformations.
Regioselectivity:
Regioselectivity refers to the preference for reaction at one position over another. durgapurgovtcollege.ac.in In the context of the pyridine ring, electrophilic aromatic substitution is directed by the existing substituents. The 2-alkoxy group is an activating, ortho-, para-directing group, while the 5-ethyl group is also an activating, ortho-, para-directing group. The combined effect of these two groups would strongly favor electrophilic attack at the 3- and 6-positions of the pyridine ring. However, the 2-position is already substituted, and the directing influence of the powerful 2-alkoxy group would likely make the 3-position the most nucleophilic.
Conversely, nucleophilic aromatic substitution (S(_N)Ar) on the pyridine ring typically occurs at the 2- and 4-positions, which are activated by the electron-withdrawing nature of the ring nitrogen. quimicaorganica.org For a nucleophilic attack to occur, a good leaving group at the 2- or 4-position is generally required. The (piperidin-3-yloxy) group is not an exceptionally good leaving group under typical S(_N)Ar conditions.
Chemoselectivity:
Chemoselectivity is the preference for reaction with one functional group over another. The molecule possesses a secondary amine (piperidine), an ether, and a substituted pyridine ring.
N-Functionalization vs. Ring Functionalization: The piperidine nitrogen is a nucleophilic and basic site. In the presence of electrophiles or acids, it is likely to react in preference to the pyridine ring. For example, acylation, alkylation, or protonation will preferentially occur at the piperidine nitrogen.
Ether Cleavage vs. Other Reactions: As mentioned, ether cleavage requires harsh conditions (strong acids). libretexts.org Under milder acidic or basic conditions, or with reagents that are not specifically designed for ether cleavage, other functional groups are more likely to react.
Reactions on the Pyridine Ring: Transformations on the pyridine ring, such as lithiation followed by electrophilic quench, would need to consider the directing effects of the substituents and the potential for side reactions involving the piperidine moiety. Protection of the piperidine nitrogen might be necessary to achieve selective functionalization of the pyridine ring.
The following table summarizes the likely chemoselective outcomes:
| Reagent Type | Likely Site of Reaction | Rationale |
| Mild Acids | Piperidine Nitrogen | Higher basicity compared to the pyridine nitrogen and ether oxygen. |
| Electrophiles (e.g., acyl chlorides, alkyl halides) | Piperidine Nitrogen | High nucleophilicity of the secondary amine. |
| Strong Acids (e.g., HBr, HI) | Ether Linkage | Protonation of the ether oxygen facilitates cleavage. libretexts.org |
| Organometallic Reagents (e.g., BuLi) | Pyridine Ring (after N-protection) | Directed metallation can occur at positions ortho to the directing group. |
Reaction Kinetics and Mechanistic Investigations
Kinetics of Ether Cleavage:
The rate of acid-catalyzed ether cleavage is dependent on several factors:
Acid Strength: The reaction rate increases with the acidity of the acid used, as this facilitates the initial protonation of the ether oxygen. wikipedia.org
Nucleophilicity of the Conjugate Base: For S(_N)2-type cleavage, a more nucleophilic conjugate base will lead to a faster reaction. This is why HI and HBr are more effective than HCl for ether cleavage. libretexts.org
Steric Hindrance: The rate of S(_N)2 attack is sensitive to steric hindrance at the reaction center.
The reaction would likely exhibit second-order kinetics, being first order in the protonated ether and first order in the nucleophile.
Mechanisms of Pyridine Ring Reactions:
Reactions involving the pyridine ring would follow established mechanisms for aromatic chemistry.
Electrophilic Aromatic Substitution: This would proceed via the formation of a sigma complex (arenium ion), with the rate-determining step being the attack of the electrophile on the aromatic ring. The stability of the intermediate carbocation, which is influenced by the substituents, will determine the reaction rate and regioselectivity.
Nucleophilic Aromatic Substitution (S(_N)Ar): If a suitable leaving group were present at an activated position, the reaction would proceed through a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. nih.gov The rate-determining step is typically the initial nucleophilic attack.
Influence of the Piperidine Moiety:
The conformation of the piperidine ring could influence the reactivity of the molecule. The axial and equatorial positions of the ether linkage could present different steric environments, potentially affecting the rate of reactions at the ether linkage or on the pyridine ring. Furthermore, the nitrogen atom of the piperidine could participate in intramolecular catalysis in certain reactions, although this is speculative without specific experimental data.
Computational Chemistry and Molecular Modeling Studies of 5 Ethyl 2 Piperidin 3 Yloxy Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 5-Ethyl-2-(piperidin-3-yloxy)pyridine, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and molecular orbitals. researchgate.netresearchgate.netresearchgate.net These calculations provide a detailed picture of electron distribution, which is crucial for predicting reactivity and intermolecular interactions.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights regions of positive and negative potential on the molecular surface. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage are expected to be regions of high electron density (negative potential), making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the piperidine (B6355638) ring and the ethyl group would exhibit positive potential.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
These quantum chemical insights are foundational for understanding the molecule's behavior in biological systems and for designing derivatives with tailored electronic properties.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis of this compound reveals the preferred spatial arrangements of its atoms and the energy barriers between different conformations. Due to the flexible piperidine ring and the rotatable bonds in the ether linkage, this molecule can adopt multiple conformations.
Computational methods, such as molecular mechanics and DFT, can be used to explore the potential energy surface of the molecule. researchgate.net This involves systematically rotating the rotatable bonds and calculating the energy of the resulting conformers. The results of such an analysis would identify the global minimum energy conformation, which is the most stable and likely the most populated conformer at equilibrium, as well as other low-energy local minima.
Table 2: Relative Energies of Key Conformers of this compound (Note: The following data is illustrative and based on typical values for substituted piperidines.)
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial) | 0.00 |
| Chair (Axial) | 2.5 |
| Twist-Boat | 5.8 |
Understanding the conformational preferences and the energy landscape is essential for predicting how the molecule will bind to a biological target.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry can also be used to model chemical reactions and determine their mechanisms. researchgate.netresearchgate.net For this compound, this could involve studying its synthesis or its metabolic degradation pathways. Reaction pathway modeling involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
Transition state calculations are used to determine the energy barrier of a reaction, also known as the activation energy. researchgate.net This information is vital for predicting the rate of a reaction. For instance, the synthesis of this compound might involve a nucleophilic aromatic substitution reaction, and computational modeling could help in understanding the energetics of this process and optimizing the reaction conditions. researchgate.netresearchgate.net
By mapping out the entire reaction coordinate, from reactants to products, a detailed understanding of the reaction mechanism can be achieved. This can provide insights that are difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change.
For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in a solvent or in the binding site of a protein. nih.gov These simulations can reveal how the molecule interacts with its surroundings and how its conformation changes in response to these interactions. For example, an MD simulation could show how the molecule orients itself within a lipid bilayer, which is relevant for its potential interaction with membrane-bound proteins. nih.gov
In Silico Prediction of Molecular Interactions and Structure-Activity Relationships
A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with a biological target and to understand the relationship between its structure and its activity. nih.govnih.gov For this compound, in silico methods can be used to predict its binding affinity to various receptors and enzymes.
Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein. researchgate.netnih.gov This involves placing the molecule in the binding site of the protein in various orientations and conformations and scoring the resulting complexes. The results of docking studies can help to identify potential biological targets for the compound and can guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed that can then be used to predict the activity of new, untested compounds. For pyridine derivatives, studies have shown that the presence and position of certain functional groups can significantly influence their biological activity. nih.gov
Table 3: Predicted Binding Affinities from Molecular Docking Studies (Note: The following data is illustrative and represents hypothetical binding scores for potential targets.)
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| Protein Kinase C | -8.5 |
| Androgen Receptor | -7.2 |
| Main Protease (Mpro) | -6.8 |
These in silico predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Research Applications and Emerging Directions for 5 Ethyl 2 Piperidin 3 Yloxy Pyridine
Function as a Key Building Block in Complex Chemical Synthesis
The molecular architecture of 5-Ethyl-2-(piperidin-3-yloxy)pyridine makes it a valuable precursor in the construction of more elaborate chemical entities. Piperidine-containing compounds are crucial synthetic medicinal blocks for drug development, and the synthesis of substituted piperidines is a significant focus in modern organic chemistry. nih.govmdpi.comresearchgate.net The pyridine (B92270) and piperidine (B6355638) rings offer multiple sites for functionalization, allowing for the systematic assembly of complex molecules.
In multi-step synthetic sequences, this compound can serve as a foundational element upon which additional complexity is built. The ethyl group on the pyridine ring and the secondary amine of the piperidine are amenable to a variety of chemical transformations. For instance, the piperidine nitrogen can be functionalized through reactions such as acylation, alkylation, and arylation to introduce diverse substituents. The pyridine ring itself can undergo further substitution reactions, enabling the creation of a library of derivatives. nih.gov The synthesis of such complex molecules often involves a convergent approach where key fragments are prepared separately and then combined, and this compound represents a readily accessible and versatile fragment for such strategies. mdpi.com The development of flow chemistry processes for multi-step synthesis offers a more efficient and controlled paradigm for molecular assembly, where building blocks like this can be seamlessly integrated into continuous reaction sequences.
Exploration in Structure-Activity Relationship (SAR) Studies for Novel Chemical Scaffolds
The this compound scaffold has been a focal point in numerous structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. nih.gov
The design and synthesis of analogues based on the this compound core are central to SAR investigations. Researchers systematically modify different parts of the molecule, including the substituents on the pyridine ring, the nature of the linkage, and the substitution pattern on the piperidine ring, to probe the chemical space and understand the structural requirements for biological activity. For example, analogues with different alkyl or aryl groups at the 5-position of the pyridine ring can be synthesized to explore the impact of steric and electronic properties on receptor binding. Similarly, the piperidine ring can be substituted at various positions to investigate the influence of conformational constraints and additional functional groups. nih.govunimi.it The synthesis of these analogues often involves established synthetic methodologies, allowing for the generation of diverse libraries of compounds for biological screening. researchgate.netnih.govnih.gov
A notable area of investigation for this scaffold is in the development of modulators for the α7 nicotinic acetylcholine receptor (nAChR). nih.gov For instance, a series of 2-((pyridin-3-yloxy)methyl)piperazine analogues were designed and synthesized to explore their potential as α7 nAChR modulators for treating inflammatory disorders. nih.gov
Table 1: Examples of Analogues Synthesized for SAR Studies
| Base Scaffold | Modification | Target/Application |
|---|---|---|
| 2-((Pyridin-3-yloxy)methyl)piperazine | Varied substitutions on the piperazine and pyridine rings | α7 nicotinic acetylcholine receptor modulators |
| 5-Benzoyl and 5-Benzylhydroxy thieno[2-3-b]pyridines | Introduction of benzoyl or benzyl alcohol tethers at the 5-position | Anti-proliferative activity |
The data obtained from the biological evaluation of synthesized analogues are crucial for establishing correlations between structural modifications and their resulting activity profiles. For example, in the pursuit of α7 nAChR agonists, studies have shown that small hydrophobic groups at specific positions on the pyridine or a related heterocyclic scaffold can enhance both potency and efficacy. researchgate.net The presence and position of functional groups like methoxy, hydroxyl, and amino groups on pyridine derivatives have been found to enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov
These SAR studies provide invaluable insights into the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge guides the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Potential in Catalyst Design and Ligand Development
The structural features of this compound suggest its potential utility in the design of novel catalysts and ligands for transition metal-mediated reactions. Pyridine-containing ligands are of significant interest due to their ability to form stable complexes with a wide range of metal ions and their applications in catalysis. unimi.itunimi.itdocumentsdelivered.com The introduction of a pyridine moiety into a ligand framework can influence the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it
The combination of the soft pyridine nitrogen and the hard piperidine nitrogen within the same molecule offers the potential for creating bidentate or even tridentate ligands with tunable electronic and steric properties. The ethyl group provides a degree of steric hindrance that can influence the coordination geometry around a metal center, potentially leading to enhanced selectivity in catalytic transformations. These pyridine-piperidine based ligands could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations.
Investigations in Advanced Materials Science
While the primary focus of research on this compound has been in the life sciences, its inherent chemical functionalities also suggest potential applications in materials science. Pyridine and its derivatives have been utilized in the development of functional polymers and nanomaterials. nih.gov For instance, perfluoropyridine has been employed in the synthesis of fluorinated polymers and network materials due to its high reactivity towards nucleophilic aromatic substitution. mdpi.com
Future Perspectives in Chemical Discovery and Methodological Development
The versatile nature of the this compound scaffold positions it as a platform for future innovations in both chemical discovery and the development of new synthetic methodologies. The continued exploration of its utility as a building block in the synthesis of complex natural products and medicinally relevant molecules will likely lead to the discovery of novel compounds with significant biological activities. lifechemicals.comajchem-a.com
Future SAR studies will likely leverage computational modeling and machine learning to predict the activity of virtual analogues, thereby streamlining the drug discovery process. rsc.org The development of more efficient and sustainable synthetic routes to this and related scaffolds will remain an important area of research. nih.gov This includes the application of novel catalytic methods and the use of green chemistry principles to minimize environmental impact.
Furthermore, the exploration of this compound and its derivatives in catalyst design and materials science is still in its early stages and represents a significant opportunity for future research. The design of novel ligands for asymmetric catalysis and the development of new functional materials with unique electronic, optical, or recognition properties are promising avenues for investigation. The expanding role of pyridine and dihydropyridine scaffolds in drug design suggests that derivatives of this compound will continue to be a fertile ground for discovery. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-((Pyridin-3-yloxy)methyl)piperazine |
| 5-Benzoyl thieno[2-3-b]pyridines |
| 5-Benzylhydroxy thieno[2-3-b]pyridines |
| 2,3,5-Trisubstituted Pyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
